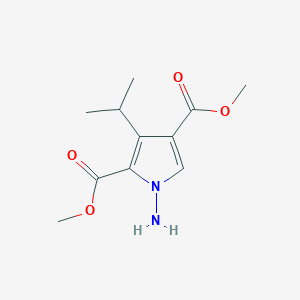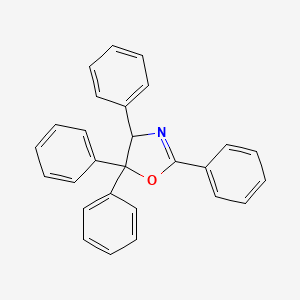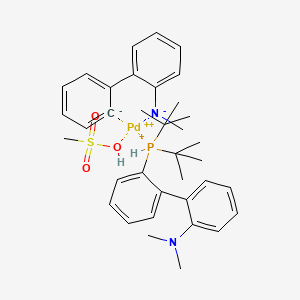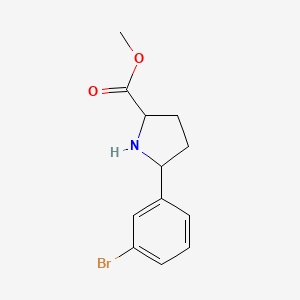![molecular formula C15H19BN2O3 B14770495 N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is an organic compound that features a cyano group, a boronic ester, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Boronic Ester: The starting material, 3-cyano-5-bromophenyl acetamide, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester.
Purification: The crude product is purified using column chromatography to obtain the desired boronic ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically uses a palladium catalyst and a base such as potassium carbonate.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Amidation: The acetamide group can undergo amidation reactions with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Amides: Formed from amidation reactions.
Applications De Recherche Scientifique
N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers, as well as in the development of new catalysts.
Mécanisme D'action
The mechanism of action of N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group is particularly important in Suzuki-Miyaura coupling reactions, where it forms a complex with the palladium catalyst, facilitating the formation of biaryl compounds. The cyano group can act as a nucleophile or electrophile in different reactions, while the acetamide group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
2-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine ring instead of a phenyl ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of an acetamide group.
1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring and a boronic ester group.
Uniqueness: N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C15H19BN2O3 |
|---|---|
Poids moléculaire |
286.14 g/mol |
Nom IUPAC |
N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H19BN2O3/c1-10(19)18-13-7-11(9-17)6-12(8-13)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,18,19) |
Clé InChI |
JBNVTJIJULMSJG-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


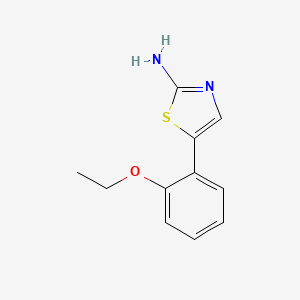
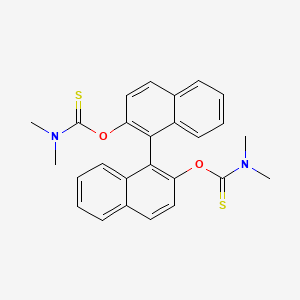


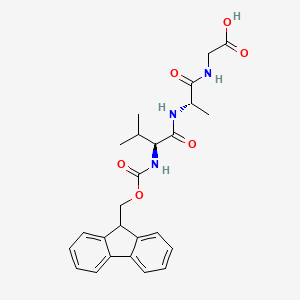
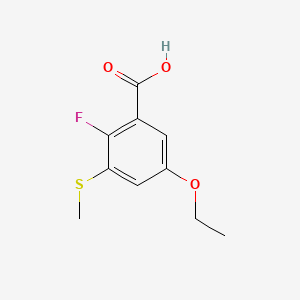
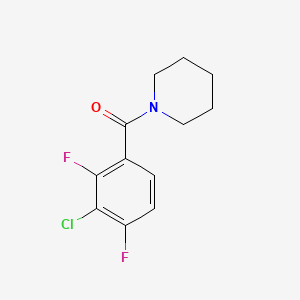
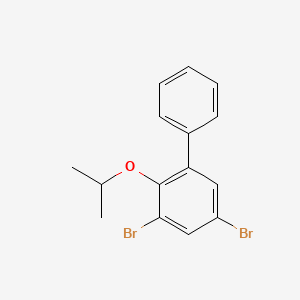
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
